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Abstract
(R)-Birabresib, the R-enantiomer of the well-characterized BET (Bromodomain and Extra-

Terminal) inhibitor Birabresib (OTX-015/MK-8628), is a small molecule that has garnered

interest within the field of epigenetics and oncology. While its S-enantiomer has been more

extensively studied, (R)-Birabresib serves as a crucial tool for understanding the

stereospecific interactions with its target proteins. This document provides a comprehensive

technical overview of (R)-Birabresib, including its chemical structure, physicochemical

properties, biological activity, and mechanism of action. Detailed experimental protocols for key

assays and visualizations of relevant signaling pathways are also presented to facilitate further

research and development.

Chemical Structure and Properties
(R)-Birabresib is a thienotriazolodiazepine derivative. Its chemical identity and key properties

are summarized below.
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Identifier Value

IUPAC Name

2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-

thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-

6-yl]-N-(4-hydroxyphenyl)acetamide

SMILES

ClC1=CC=C(C(C2=C(N3C4=NN=C3C)SC(C)=C

2C)=N[C@@H]4CC(NC5=CC=C(O)C=C5)=O)C

=C1[2]

CAS Number 1983196-25-3[2]

Molecular Formula C₂₅H₂₂ClN₅O₂S

Molecular Weight 491.99 g/mol [4]

Physicochemical Properties
Property Value Source

Appearance White to off-white solid [2]

Solubility
DMSO: 200 mg/mL (406.51

mM)
[2]

Ethanol: 11 mg/mL [1]

Water: Insoluble [1]

Synthesis
A detailed, step-by-step synthesis protocol for (R)-Birabresib is not publicly available in the

reviewed literature. However, based on the synthesis of its racemate and other similar

thienodiazepine derivatives, a plausible synthetic route would involve a multi-step process

culminating in the formation of the core heterocyclic system and subsequent functionalization.

The final step would likely involve a chiral separation or an enantioselective synthesis to isolate

the (R)-enantiomer. A generalized workflow for the synthesis of related compounds is depicted

below.
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A generalized synthetic workflow for thienodiazepine derivatives.

Biological Activity and Mechanism of Action
(R)-Birabresib, like its S-enantiomer, functions as an inhibitor of the BET family of proteins

(BRD2, BRD3, and BRD4).[2] These proteins are epigenetic readers that play a crucial role in

the regulation of gene transcription.

Bioactivity Data
The inhibitory activity of Birabresib (racemate or S-enantiomer, which is expected to be the

more active form) has been quantified against various BET bromodomains and cancer cell

lines.

Target/Cell Line Assay Type IC₅₀/GI₅₀ Source

BRD2 TR-FRET 92-112 nM [1][5]

BRD3 TR-FRET 92-112 nM [1][5]

BRD4 TR-FRET 92-112 nM [1][5]

Various Human

Cancer Cell Lines
Cell Proliferation 60-200 nM [1]

Mechanism of Action
BET proteins contain two tandem bromodomains that recognize and bind to acetylated lysine

residues on histone tails. This interaction tethers the BET proteins to chromatin, where they

recruit transcriptional machinery to activate gene expression. A key target of BET proteins is

the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4]

Birabresib competitively binds to the acetyl-lysine binding pockets of the bromodomains,

displacing them from chromatin.[4] This leads to the transcriptional repression of BET target
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genes, including c-MYC. The subsequent downregulation of c-MYC protein levels results in cell

cycle arrest and apoptosis in various cancer cells.[6]
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Signaling pathway of (R)-Birabresib action.

Pharmacokinetics
Pharmacokinetic data for the specific (R)-enantiomer are limited. However, clinical trials with

the racemate or (S)-enantiomer of Birabresib have provided some insights. Oral administration

of Birabresib demonstrated rapid absorption and a dose-proportional increase in exposure.[7]

Parameter Observation Source

Absorption Rapid [7]

Exposure Dose-proportional increase [7]

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for BET Bromodomain
Inhibition
This assay is used to determine the IC₅₀ values of compounds against BET bromodomains.

Methodology:

Reagents and Materials:

Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein

Biotinylated histone H4 peptide (acetylated)

Europium-labeled anti-Flag antibody

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

(R)-Birabresib or other test compounds

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
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384-well low-volume microplates

Procedure:

Prepare serial dilutions of (R)-Birabresib in assay buffer.

In a 384-well plate, add the test compound, Flag-tagged BRD protein, and biotinylated

histone H4 peptide.

Incubate at room temperature for 30 minutes to allow for binding equilibrium.

Add a mixture of Europium-labeled anti-Flag antibody and streptavidin-conjugated

acceptor.

Incubate for 1-2 hours at room temperature, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

Plot the TR-FRET ratio against the logarithm of the compound concentration.

Determine the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter

logistic equation).

Prepare Reagents
(Compound, Protein, Peptide)

Incubate Compound,
Protein, and Peptide

Add Detection Reagents
(Antibody, Acceptor) Incubate Read TR-FRET Signal Data Analysis

(Calculate IC50)

Click to download full resolution via product page

Workflow for the TR-FRET experimental protocol.

Cell Proliferation Assay (MTT or WST-8)
This assay measures the effect of (R)-Birabresib on the proliferation of cancer cell lines.
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Methodology:

Cell Culture:

Culture cancer cell lines (e.g., leukemia or solid tumor lines) in appropriate media and

conditions.

Procedure:

Seed cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of (R)-Birabresib or vehicle control (DMSO).

Incubate for a specified period (e.g., 72 hours).

Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.

For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for

WST-8) using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the percentage of viability against the logarithm of the compound concentration.

Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear

regression curve fit.

Conclusion
(R)-Birabresib is a valuable chemical probe for studying the biological roles of BET

bromodomains. Its well-defined chemical structure and potent inhibitory activity make it a useful

tool for elucidating the downstream effects of BET inhibition, particularly on the c-MYC
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signaling pathway. While further studies are needed to fully characterize its pharmacokinetic

profile and enantiomer-specific activities, the information presented in this whitepaper provides

a solid foundation for researchers and drug development professionals working in the field of

epigenetic therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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